molecular formula C3H5F2NO2 B3037070 3-Amino-2,2-difluoropropanoic acid CAS No. 428452-49-7

3-Amino-2,2-difluoropropanoic acid

Cat. No.: B3037070
CAS No.: 428452-49-7
M. Wt: 125.07 g/mol
InChI Key: OEXAUVBPMONLBF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 3-Amino-2,2-difluoropropanoic acid are currently unknown. This compound is a derivative of amino acids, which are the building blocks of proteins and play critical roles in numerous biological processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Amino acids are involved in a wide range of biochemical pathways, including protein synthesis, neurotransmitter regulation, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-difluoropropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoropropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. For example, a method involving the use of sodium methoxide in methanol under microwave irradiation has been reported to achieve a yield of 51% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoroacetate derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

3-Amino-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropanoic acid: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-2-fluoropropanoic acid: Contains only one fluorine atom, which affects its reactivity and stability.

    Beta-alanine: Lacks fluorine atoms, resulting in different chemical properties and applications.

Uniqueness

3-Amino-2,2-difluoropropanoic acid is unique due to the presence of both amino and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-amino-2,2-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO2/c4-3(5,1-6)2(7)8/h1,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXAUVBPMONLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297687
Record name 3-Amino-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428452-49-7
Record name 3-Amino-2,2-difluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428452-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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